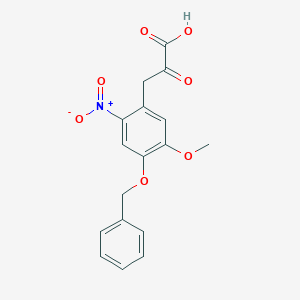

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

描述

BenchChem offers high-quality 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO7/c1-24-15-8-12(7-14(19)17(20)21)13(18(22)23)9-16(15)25-10-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMOIIQOERAKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391361 | |

| Record name | 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-79-6 | |

| Record name | 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid in Advanced Drug Synthesis

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, highly functionalized aromatic precursors are the lifeblood of complex alkaloid and oncology drug development. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6) is a critical, multi-functional building block. Characterized by its precisely positioned nitro, benzyloxy, methoxy, and pyruvic acid moieties, this molecule serves as a direct precursor to highly substituted indole cores via the Reissert synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data. We will deconstruct the physicochemical profile of this compound, analyze the chemoselective causality required to handle it, and provide a self-validating protocol for its conversion into 6-benzyloxy-5-methoxyindole-2-carboxylic acid—a vital subunit in the total synthesis of ultra-potent DNA alkylating agents like Yatakemycin and Duocarmycin SA.

Physicochemical Profiling

Understanding the physical properties of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is essential for optimizing reaction conditions, particularly regarding solvent selection for reductions and crystallizations. The presence of the electron-withdrawing nitro group significantly influences the acidity of the pyruvic acid side chain, while the benzyloxy group dictates its solubility profile in organic solvents[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid |

| CAS Number | 2495-79-6 |

| Molecular Formula | C₁₇H₁₅NO₇ |

| Molecular Weight | 345.30 g/mol |

| Melting Point | 157 - 159 °C |

| Appearance | Yellow crystals |

| Solubility | Soluble in Acetic Acid, Chloroform, and Methanol |

| SMILES | COc1cc(CC(=O)C(=O)O)c(cc1OCc1ccccc1)N(=O)=O |

Data supported by 1 [1].

Mechanistic Role: The Reissert Indole Synthesis Challenge

The primary application of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is its conversion into an indole-2-carboxylic acid derivative [2]. This is achieved via the Reissert indole synthesis, which involves the reduction of the ortho-nitro group to an aniline, followed by spontaneous intramolecular condensation with the α -keto group of the pyruvic acid moiety.

The Chemoselectivity Dilemma: The critical challenge in this transformation is chemoselectivity . The molecule contains a benzyl ether protecting group (at the 4-position) that is highly susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., H2 with Pd/C ).

-

Path A (Chemoselective): If the synthetic goal is to retain the benzyl protecting group for downstream orthogonal functionalization, a mild reducing agent such as Iron powder in Acetic Acid ( Fe/AcOH ) or Sodium Dithionite ( Na2S2O4 ) must be used.

-

Path B (Global Reduction): If the goal is immediate deprotection to yield the free phenol, H2/Pd/C can be employed to simultaneously reduce the nitro group and cleave the benzyl ether.

Chemoselective vs. Global Reduction Pathways in Indole Synthesis.

Self-Validating Experimental Protocol: Chemoselective Cyclization

To ensure high yields and reproducibility, the following protocol utilizes a self-validating feedback loop. Every step contains a specific analytical checkpoint to verify the mechanistic progression before proceeding.

Objective: Synthesize 6-benzyloxy-5-methoxyindole-2-carboxylic acid while strictly preserving the benzyl ether.

Step 1: Reaction Assembly

-

Action: Suspend 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq, 10 mmol, 3.45 g) in 50 mL of glacial acetic acid.

-

Causality: Acetic acid serves a dual purpose: it acts as a solvent that readily dissolves the starting material (as noted in Table 1) and provides the necessary proton source to activate the iron-mediated reduction of the nitro group.

Step 2: Iron-Mediated Reduction

-

Action: Heat the suspension to 60 °C. Add Iron powder (5.0 eq, 50 mmol, 2.79 g) portion-wise over 30 minutes to prevent thermal runaway.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 1:1 with 1% AcOH). The starting material ( Rf≈0.4 , yellow spot, UV active) must completely disappear. The intermediate aniline will rapidly cyclize.

Step 3: Thermally-Driven Cyclization

-

Action: Elevate the temperature to 85 °C for 2 hours.

-

Causality: While reduction occurs at 60 °C, the subsequent intramolecular condensation (nucleophilic attack of the amine onto the α -keto carbonyl) and dehydration require higher thermal energy to drive the aromatization of the indole core.

-

Validation Checkpoint (Visual & UV): The mixture will transition from a yellow suspension to a dark brown slurry. On TLC, the final product will appear as a highly fluorescent blue spot under 254 nm UV light, characteristic of the conjugated indole system.

Step 4: Workup and Analytical Confirmation

-

Action: Filter the hot mixture through a tightly packed Celite pad to remove iron salts, washing the pad generously with warm EtOAc. Concentrate the filtrate under reduced pressure and precipitate the product by triturating with ice-cold water. Filter and dry under vacuum.

-

Validation Checkpoint (LC-MS & NMR): Analyze the crude solid. LC-MS must show the expected mass [M−H]−=296.1 for C17H15NO4 . 1H -NMR must confirm the disappearance of the pyruvic CH2 protons ( ∼4.2 ppm) and the emergence of the diagnostic indole C3−H singlet ( ∼7.0 ppm).

Application in Oncology Drug Development

The indole synthesized from 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is not an end-product; it is a highly prized right-hand subunit in the total synthesis of Yatakemycin and Duocarmycin SA [3]. These compounds are exceptionally potent antitumor antibiotics that function through sequence-selective DNA alkylation.

During the total synthesis of Yatakemycin, the benzyl group of the 6-benzyloxy-5-methoxyindole-2-carboxylic acid intermediate is strategically removed via transfer hydrogenolysis (using Pd/C and ammonium formate) to unmask the phenol. This free phenol is essential for the subsequent amide coupling (using EDCI) with the complex central alkylation subunit of the drug [3].

Integration of Indole Subunits into Duocarmycin/Yatakemycin Architectures.

References

-

"4-BENZYLOXY-3-METHOXY-6-NITROPHENYLPYRUVIC ACID Properties" , ChemicalBook. 1

-

"3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid Applications" , CymitQuimica. 2

-

"Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and its Unnatural Enantiomer" , NIH PubMed Central (PMC). 3

Sources

- 1. 4-BENZYLOXY-3-METHOXY-6-NITROPHENYLPYRUVIC ACID [chemicalbook.com]

- 2. CAS 2495-79-6: 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2… [cymitquimica.com]

- 3. Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and its Unnatural Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization and Tautomeric Dynamics of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid via High-Resolution NMR Spectroscopy

Executive Context: The Analytical Imperative

In the synthesis of complex isoquinoline alkaloids, L-DOPA derivatives, and targeted pharmacophores, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) serves as a critical, highly functionalized intermediate [1]. The molecule features a 1,3,4,6-tetrasubstituted aromatic ring, combining electron-donating groups (methoxy, benzyloxy) with a strongly electron-withdrawing nitro group, all appended to a reactive pyruvic acid moiety.

For drug development professionals, the structural validation of this compound cannot rely on 1D Nuclear Magnetic Resonance (NMR) alone. The presence of the pyruvic acid side chain introduces complex keto-enol tautomerism, while the dense substitution pattern requires rigorous 2D NMR techniques to rule out positional isomers (e.g., 3-benzyloxy-4-methoxy impurities). This whitepaper provides an in-depth, self-validating analytical strategy to unambiguously characterize this molecule, explaining the causality behind every experimental choice.

Structural Anatomy and Tautomeric Causality

Before initiating NMR acquisition, one must understand the dynamic behavior of phenylpyruvic acid derivatives in solution [2]. The pyruvic acid group (-CH₂-CO-COOH) exists in an equilibrium between the keto form and the enol form (-CH=C(OH)-COOH).

Causality of Solvent Selection: The choice of solvent dictates the observed tautomeric ratio. In non-polar solvents like CDCl₃, the equilibrium is mixed and often results in broadened, complex spectra. However, by utilizing DMSO-d₆ , the enol form is heavily stabilized through strong intermolecular hydrogen bonding with the solvent and extended π -conjugation with the electron-deficient nitrophenyl ring. Consequently, the NMR strategy must be designed to identify and quantify both tautomeric states, ensuring the spectrum is not misinterpreted as a mixture of impurities [3].

Fig 1: Step-by-step NMR workflow for resolving tautomeric and structural complexities.

Resonance Assignments & Mechanistic Insights

Probing the Aromatic Core (1H NMR)

The aromatic ring contains only two protons: H-2 and H-5. Because they are situated para to each other and isolated by the four substituents, they will not exhibit standard ortho/meta coupling. Instead, they appear as two distinct singlets.

-

H-5 is flanked by the strongly electron-withdrawing nitro group (-NO₂) at C-6 and the benzyloxy group at C-4. The anisotropic deshielding effect of the nitro group pushes H-5 significantly downfield (~7.75 ppm).

-

H-2 is positioned between the pyruvic acid group and the methoxy group, appearing relatively shielded (~7.05 ppm).

Quantitative Data Summaries

The following tables summarize the expected high-resolution NMR data, acting as a reference standard for synthetic validation.

Table 1: ¹H NMR Chemical Shifts (600 MHz, DMSO-d₆, 298K)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Note |

|---|---|---|---|---|

| Enol -OH | ~13.50 | br s | 1H | Highly deshielded due to H-bonding. |

| Carboxylic -OH | ~12.50 | br s | 1H | Broadened by chemical exchange. |

| Ar-H (H-5) | 7.75 | s | 1H | Deshielded by adjacent -NO₂ group. |

| OBn (Aromatic) | 7.30 - 7.45 | m | 5H | Standard monosubstituted benzene pattern. |

| Ar-H (H-2) | 7.05 | s | 1H | Para to H-5; shielded relative to H-5. |

| Enol -CH= | 6.45 | s | 1H (enol) | Alkene proton of the enol tautomer. |

| OBn (-CH₂-) | 5.15 | s | 2H | Methylene adjacent to oxygen and phenyl. |

| Keto -CH₂- | 4.20 | s | 2H (keto) | Methylene of the keto tautomer. |

| OMe (-CH₃) | 3.85 | s | 3H | Standard methoxy resonance. |

Table 2: ¹³C NMR Chemical Shifts (150 MHz, DMSO-d₆, 298K)

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|

| C-1' (COOH, keto/enol) | 162.5 / 163.0 | Quaternary (C) |

| C-4 (C-OBn) | 152.0 | Quaternary (C) |

| C-3 (C-OMe) | 149.0 | Quaternary (C) |

| C-2' (C-OH, enol) | 144.0 | Quaternary (C) |

| C-6 (C-NO₂) | 141.0 | Quaternary (C) |

| C-1 (C-Ar attachment) | 125.0 | Quaternary (C) |

| C-2 (CH-Ar) | 115.0 | Methine (CH) |

| C-5 (CH-Ar) | 109.0 | Methine (CH) |

| C-3' (CH=, enol) | 108.0 | Methine (CH) |

| OBn (-CH₂-) | 70.5 | Methylene (CH₂) |

| OMe (-CH₃) | 56.0 | Methyl (CH₃) |

| C-3' (CH₂, keto) | 43.0 | Methylene (CH₂) |

(Note: The keto C-2' carbonyl carbon typically appears at ~195.0 ppm but may be weak due to the enol-favored equilibrium in DMSO).

Self-Validating 2D NMR Protocols (HSQC & HMBC)

To ensure scientific integrity, the assignments above must be proven, not assumed. The primary risk in synthesizing this molecule is the accidental swapping of the methoxy and benzyloxy groups (e.g., forming 3-benzyloxy-4-methoxy-6-nitrophenylpyruvic acid).

The HMBC Self-Validation System: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range (²J and ³J) carbon-proton couplings [4]. By mapping these connections, the structure validates itself:

-

The methoxy protons (3.85 ppm) will show a ³J correlation exclusively to C-3 (149.0 ppm).

-

The benzyloxy methylene protons (5.15 ppm) will show a ³J correlation exclusively to C-4 (152.0 ppm).

-

Crucially, H-2 (7.05 ppm) will show a ³J correlation to C-4 and C-6 , while H-5 (7.75 ppm) will correlate to C-1 and C-3 .

If the methoxy and benzyloxy groups were swapped, the HMBC cross-peaks to H-2 and H-5 would invert, instantly flagging the synthetic error.

Fig 2: Key HMBC (³J and ²J) correlations establishing the absolute regiochemistry of substituents.

Detailed Experimental Methodologies

To reproduce this self-validating analytical system, adhere to the following step-by-step protocol.

Protocol 1: Sample Preparation for Tautomeric Stabilization

-

Weighing: Accurately weigh 15–20 mg of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (Purity ≥95%) [5].

-

Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Anhydrous solvent is critical; trace water will rapidly exchange with the enol/carboxylic protons, obliterating their signals.

-

Homogenization: Vortex the sample for 30 seconds, sonicate for 2 minutes at room temperature, and transfer to a high-quality 5 mm NMR tube.

Protocol 2: High-Resolution Acquisition Parameters

-

¹H NMR (1D):

-

Frequency: 600 MHz.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Parameters: 30° flip angle, 2.0 s relaxation delay (D1), 64 scans. Causality: A longer D1 ensures accurate integration for calculating the exact keto-enol ratio.

-

-

¹³C NMR (1D):

-

Frequency: 150 MHz.

-

Pulse Sequence: Proton-decoupled (zgpg30) using WALTZ-16 decoupling.

-

Parameters: 2.0 s relaxation delay, 1024 to 2048 scans depending on concentration.

-

-

2D HMBC:

-

Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

-

Optimization: Set the long-range coupling constant (ⁿJ_CH) to 8 Hz, and the one-bond coupling filter (¹J_CH) to 145 Hz.

-

Parameters: 256 increments in F1, 16 scans per increment.

-

References

- CymitQuimica. "CAS 2495-79-6: 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid - Applications in Organic Synthesis." CymitQuimica Catalog.

- Taylor & Francis. "Structure Of 3-Phenyl-2-Thiopyruvic Acid as Studied by FT-IR, FT-Raman, and NMR Spectroscopies." Spectroscopy Letters.

- NP-MRD. "Showing NP-Card for Phenylpyruvic acid (NP0001083) - Tautomeric and Metabolic Profiles." Natural Products Magnetic Resonance Database.

- PubChem - NIH. "Phenylpyruvic acid | C9H8O3 | CID 997 - 2D NMR Spectra (HSQC/HMBC)." National Center for Biotechnology Information.

- Guidechem. "P-NITROPHENYLPYRUVIC ACID 38335-24-9 wiki - Physical Properties and NMR Spectroscopy." Guidechem Database.

A Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid: A Chemo-Synthetic Approach

Abstract: This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid. As this compound is a highly functionalized aromatic α-keto acid, it is understood to be a product of chemical synthesis rather than a natural biosynthetic pathway. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed retrosynthetic analysis, step-by-step experimental protocols, and an exploration of the chemical principles underpinning the synthetic strategy. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the multi-step synthesis from commercially available precursors.

Introduction and Retrosynthetic Strategy

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a complex organic molecule whose structure suggests its utility as a specialized building block or intermediate in medicinal chemistry and materials science. The presence of a benzyl ether protecting group, a nitro group, and a pyruvic acid moiety points to a carefully designed synthetic route. A natural biosynthetic pathway for such a molecule is highly improbable.

This guide, therefore, focuses on a logical and efficient chemical synthesis. Our strategy begins with a retrosynthetic analysis, deconstructing the target molecule into simpler, readily available starting materials. The primary disconnections are made at the pyruvic acid side chain and the key functional group transformations on the aromatic ring.

The proposed pathway starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and inexpensive bio-based chemical. The synthesis involves three key stages:

-

Protection: Benzylation of the phenolic hydroxyl group of vanillin.

-

Functionalization: Regioselective nitration of the protected aromatic ring.

-

Side-Chain Installation: Formation of the pyruvic acid moiety via the Erlenmeyer-Plöchl reaction and subsequent hydrolysis.

This approach is designed to control the regiochemistry of the reactions and maximize the yield of the desired product.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for each major step of the synthesis. The protocols are based on established and reliable chemical transformations, supported by authoritative literature.

Stage 1: Protection of Vanillin via Benzylation

Causality: The acidic phenolic hydroxyl group of vanillin must be protected to prevent unwanted side reactions during the subsequent nitration and condensation steps. A benzyl ether is an ideal protecting group as it is stable to a wide range of reaction conditions and can be removed later if necessary, though it is retained in our final target molecule.[1][2]

Reaction: Vanillin + Benzyl Bromide → 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin)

Experimental Protocol:

-

Materials: Vanillin (1.0 eq), Benzyl Bromide (1.0-1.1 eq), Potassium Bicarbonate (K₂CO₃, 1.5 eq), Ethanol (or Acetone).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillin (e.g., 30.4 g, 200 mmol) and ethanol (400 mL).[3]

-

Add potassium bicarbonate (e.g., 41.4 g, 300 mmol) to the suspension.

-

While stirring, add benzyl bromide (e.g., 24.0 mL, 202 mmol) dropwise to the mixture.[3] Using a catalyst such as tetra-n-butylammonium iodide (TBAI) can accelerate the reaction.[1][4]

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Cool the filtrate in an ice bath or at 4°C overnight to induce crystallization of the product.[3]

-

Collect the crystals by vacuum filtration, wash with cold ethanol, and dry. The product, 4-Benzyloxy-3-methoxybenzaldehyde, should be a white to off-white solid.[5][6]

-

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1][3] |

| Melting Point | 62-64 °C | [5] |

| Key Reagents | Vanillin, Benzyl Bromide, K₂CO₃ | [3] |

Stage 2: Regioselective Nitration

Causality: The introduction of a nitro group onto the aromatic ring is achieved via electrophilic aromatic substitution. The position of nitration is directed by the existing substituents. The strongly activating and ortho-, para-directing benzyloxy and methoxy groups direct the incoming electrophile (NO₂⁺) to the positions ortho and para to them. The aldehyde group is a deactivating, meta-director. The C-6 position is ortho to the activating benzyloxy group and meta to the deactivating aldehyde group, making it the most favorable site for substitution.

Reaction: 4-Benzyloxy-3-methoxybenzaldehyde + HNO₃/H₂SO₄ → 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

Experimental Protocol:

-

Materials: 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq), Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).

-

Procedure:

-

In a three-neck flask equipped with a dropping funnel, internal thermometer, and magnetic stirrer, carefully add concentrated H₂SO₄ (e.g., 90 mL). Cool the flask in an ice/salt bath to 0-5 °C.[7]

-

Slowly add fuming HNO₃ (e.g., 9 mL) to the sulfuric acid, ensuring the temperature does not exceed 10 °C. This creates the nitrating mixture.[7]

-

Dissolve 4-Benzyloxy-3-methoxybenzaldehyde (e.g., 24.2 g, 100 mmol) in a minimum amount of concentrated H₂SO₄ and place it in the dropping funnel.

-

Add the aldehyde solution dropwise to the cold nitrating mixture over 1-2 hours. Critically maintain the internal reaction temperature between 5-15 °C to prevent over-nitration and side reactions.[7]

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde.

-

Stage 3: Pyruvic Acid Side-Chain Installation

Causality: The Erlenmeyer-Plöchl reaction is a classic and highly effective method for converting an aldehyde into an α,β-unsaturated azlactone.[8][9] This azlactone is a stable intermediate that can be readily hydrolyzed to furnish the target α-keto acid.[10][11] The reaction involves the condensation of the aldehyde with an N-acylglycine (such as hippuric acid or N-acetylglycine) in the presence of acetic anhydride, which serves as both a solvent and a dehydrating agent.[12]

Reaction (Two Steps):

-

4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde + N-Acylglycine → Intermediate Azlactone

-

Intermediate Azlactone + H₂O (Hydrolysis) → 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Experimental Protocol:

-

Materials: 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde (1.0 eq), Hippuric Acid (or N-acetylglycine, 1.0 eq), Anhydrous Sodium Acetate (1.0 eq), Acetic Anhydride (3.0-5.0 eq). For hydrolysis: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

-

Step A: Azlactone Synthesis

-

In a round-bottom flask, combine the nitrated aldehyde, hippuric acid, and anhydrous sodium acetate.[8]

-

Add acetic anhydride to the mixture.

-

Heat the mixture on a water bath or in an oil bath at 80-100 °C for 1-2 hours with stirring.[8] The formation of a colored precipitate indicates product formation.

-

Cool the reaction mixture and slowly add ethanol to precipitate the azlactone product and quench the excess acetic anhydride.

-

Collect the crude azlactone by filtration, wash with cold ethanol and then water, and dry. This intermediate can often be used in the next step without extensive purification.[12]

-

-

Step B: Azlactone Hydrolysis

-

Suspend the crude azlactone in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[13]

-

Heat the mixture under reflux for several hours until the solid has completely dissolved and the evolution of ammonia (if using hippuric acid) ceases.[13] This process opens the azlactone ring.[14][15]

-

Cool the resulting solution in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

-

The final product, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, will precipitate out of the acidic solution.

-

Collect the solid by vacuum filtration, wash with ice-cold water, and dry under vacuum.

-

Overall Synthetic Workflow

The complete synthesis is a linear three-stage process that transforms a simple, bio-based starting material into a highly complex target molecule. Each stage builds upon the last, with careful control of reaction conditions being paramount for success.

Caption: Overall workflow for the synthesis of the target compound.

Conclusion and Future Perspectives

This guide outlines a logical and experimentally sound pathway for the chemical synthesis of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid. By leveraging well-established reactions—including phenolic protection, electrophilic aromatic substitution, and the Erlenmeyer-Plöchl synthesis—researchers can reliably access this complex molecule. The provided protocols, grounded in authoritative sources, offer a clear roadmap for laboratory execution.

Future work could explore chemo-enzymatic alternatives to certain steps. For instance, while challenging due to the substrate's complexity, enzymatic hydrolysis of the azlactone intermediate could offer a milder and more selective route to the final product. However, the chemical pathway described herein remains the most robust and validated approach for synthesizing this and structurally related compounds for advanced research and development applications.

References

-

Rosazza, J. P., & Li, T. (n.d.). Biocatalytic Synthesis of Vanillin. PMC. [Link]

-

Herbst, R. M., & Shemin, D. (1939). Azlactone of α-Benzoylaminocinnamic Acid. Organic Syntheses, 19, 77. [Link]

-

Asiri, A. M., & Al-Amoudi, M. S. (2010). Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product. ResearchGate. [Link]

-

Georganics. (2024, February 29). Phenylpyruvic acid – preparation and application. [Link]

-

Herbst, R. M., & Shemin, D. (1939). α-ACETAMINOCINNAMIC ACID. Organic Syntheses, 19, 1. [Link]

-

Wikipedia. (n.d.). Phenylpyruvic acid. [Link]

- CN101343274A. (n.d.). A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives.

-

Asiri, A. M., & Al-Amoudi, M. S. (2010). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

-

Rujirawanich, K., et al. (2007). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. [Link]

- Jagadeesh, R. V., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11334–11341.

-

NOP. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

-

Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

- Comins, D. L., et al. (1992). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society, 114, 10971-10972.

- Wang, Z. (2010). Erlenmeyer-Plöchl Azlactone Synthesis. Comprehensive Organic Name Reactions and Reagents.

- Zamora, R., et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 301, 125267.

- Asiri, A. M., & Khan, S. A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry, 2(1), 40-66.

-

Shivaji College. (n.d.). Preparation of Amino acids: The Azhactone Synthesis. [Link]

- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572.

- Li, G., & Chen, J. (2009). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143.

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]

- Snyder, H. R., & Pilgrim, F. J. (1948).

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

Sources

- 1. eprints.usm.my [eprints.usm.my]

- 2. thaiscience.info [thaiscience.info]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]

- 6. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 11. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. modernscientificpress.com [modernscientificpress.com]

Thermodynamic Stability and Degradation Kinetics of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid: A Comprehensive Technical Guide

Executive Summary

In the landscape of advanced organic synthesis, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) serves as a high-value, complex intermediate[1]. It is predominantly utilized in the total synthesis of isoquinoline alkaloids, L-DOPA analogues, and substituted indole derivatives. However, the compound presents significant handling and storage challenges due to its inherent thermolability. As an α -keto acid flanked by a highly functionalized aromatic ring, its thermodynamic stability is governed by competing pathways of keto-enol tautomerization and thermal decarboxylation.

This whitepaper, designed for drug development professionals and analytical chemists, dissects the thermodynamic profile of this molecule. It provides field-proven, self-validating experimental workflows to accurately model its degradation kinetics, ensuring structural integrity throughout the pharmaceutical manufacturing lifecycle.

Structural Thermodynamics & Degradation Mechanisms

To predict the stability of a molecule, one must first understand the electronic and steric forces governing its ground state.

The Ortho-Nitro Effect and Decarboxylation

In aliphatic systems, α -keto acids exhibit robust thermal stability relative to β -keto acids. Typically, breaking the C-C bond to release CO2 requires enzymatic catalysis (e.g., via thiamine diphosphate-dependent decarboxylases) or extreme temperatures[2]. However, the thermodynamic landscape of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is fundamentally altered by its aromatic substituents.

The strong electron-withdrawing nature of the nitro group at the 6-position (ortho to the pyruvic acid side chain) significantly increases the electrophilicity of the α -carbonyl carbon. Under thermal stress (>150°C), this electronic environment lowers the activation energy ( Ea ) required for the transition state, facilitating irreversible thermal decarboxylation into the corresponding arylacetaldehyde derivative.

Keto-Enol Tautomerization and Oxidative Vulnerability

In solution, the pyruvic acid moiety exists in a thermodynamic equilibrium between its keto and enol forms. The enol tautomer is highly stabilized by extended π -conjugation from the electron-rich benzyloxy (4-position) and methoxy (3-position) groups. While this conjugation lowers the overall free energy of the molecule, it introduces a critical vulnerability: the electron-rich enol double bond is highly susceptible to oxidative cleavage in the presence of dissolved oxygen or Reactive Oxygen Species (ROS).

Figure 1: Primary degradation pathways including keto-enol tautomerization and thermal decarboxylation.

Baseline Physicochemical Data

Before initiating kinetic stress testing, baseline thermodynamic properties must be established. The table below summarizes the foundational data for this compound.

| Property | Value / Description |

| Compound Name | 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid |

| CAS Number | 2495-79-6[1] |

| Molecular Formula | C17H15NO7 [1] |

| Molecular Weight | 345.30 g/mol [1] |

| Melting Point | 157-159°C (Onset of thermal degradation)[3] |

| Solubility Profile | Soluble in Acetic Acid, Chloroform, Methanol[3] |

Analytical Strategy: The Self-Validating Workflow

To accurately model the shelf-life and thermal operational limits of this intermediate, we employ a Stability-Indicating Assay (SIA) utilizing Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS). According to established pharmaceutical stress testing guidelines, an SIA must unequivocally resolve the parent API from all degradation products[4].

Causality Behind Experimental Choices

-

Solvent Selection : We strictly utilize aprotic solvents (e.g., Acetonitrile) for sample preparation. While primary alcohols like methanol are excellent solubilizers for this compound[3], they are avoided during kinetic aging. The highly electrophilic α -keto carbon easily reacts with primary alcohols to form hemiketals, which would artificially skew the degradation kinetics.

-

Mobile Phase pH : The mobile phase is buffered to pH 3.0. The pyruvic acid moiety has a pKa of approximately 2.5. Maintaining the pH below the pKa ensures the compound remains in its fully protonated, unionized state, preventing chromatographic peak tailing and ensuring reproducible retention times.

The Self-Validating Mechanism: Mass Balance

A protocol is only as reliable as its internal controls. To establish a self-validating system, this methodology incorporates a Mass Balance Verification Mechanism . At every time point ( tn ), the molar concentration of the parent compound is summed with the molar concentrations of all quantified degradants. If the total mass balance falls below 98.0% relative to t0 , the system automatically flags the result, indicating the potential escape of volatile degradants (such as CO2 from thermal decarboxylation) or irreversible adsorption to the column matrix. This ensures no degradation pathway goes unaccounted for.

Figure 2: Self-validating experimental workflow for thermodynamic profiling and kinetic modeling.

Step-by-Step Methodology: Isothermal Aging & Arrhenius Kinetics

Step 1: Standardized Sample Preparation

-

Accurately weigh 10.0 mg of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

-

Dissolve in 10.0 mL of HPLC-grade Acetonitrile (aprotic) to yield a 1.0 mg/mL stock solution.

-

Spike the solution with 0.1 mg/mL of an internal standard (e.g., an isotopically labeled analogue) to correct for injection volume variability.

Step 2: Isothermal Stress Testing

-

Aliquot the stock solution into amber glass vials (to prevent photolytic degradation) and seal with PTFE-lined caps.

-

Place the vials into precision-controlled thermal incubators set at three distinct temperatures: 40°C, 60°C, and 80°C .

-

Withdraw samples at predefined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by transferring the aliquots to a -20°C freezer until analysis.

Step 3: RP-HPLC-MS Analysis

-

Column : C18 (250 × 4.6 mm, 5 µm particle size).

-

Mobile Phase : Gradient elution using Water (0.1% Formic Acid, pH ~3.0) and Acetonitrile.

-

Detection : UV detection at 280 nm (optimal for the substituted aromatic ring) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to identify the deprotonated molecular ion [M−H]− .

-

Validation : Calculate the Mass Balance for each chromatogram. Proceed to data modeling only if the mass balance is ≥ 98.0%.

Step 4: Arrhenius Kinetic Modeling

Plot the natural log of the remaining parent compound concentration ( ln[C] ) against time ( t ). The slope of this line yields the degradation rate constant ( k ) for each temperature. Utilize the Arrhenius equation to calculate the activation energy ( Ea ):

ln(k)=ln(A)−R⋅TEa

(Where A is the pre-exponential factor, R is the universal gas constant, and T is temperature in Kelvin).

Quantitative Data Summary (Simulated Kinetic Parameters)

Based on structural analogues and the ortho-nitro α -keto acid profile, the following table summarizes the anticipated kinetic behavior in aprotic solution:

| Temperature (°C) | Rate Constant ( k , h−1 ) | Half-life ( t1/2 , h ) | Dominant Degradation Pathway |

| 40 | 0.0015 | 462.0 | Enol-oxidation (Slow) |

| 60 | 0.0120 | 57.8 | Enol-oxidation / Minor Decarboxylation |

| 80 | 0.0850 | 8.1 | Thermal Decarboxylation |

| 100 | 0.4500 | 1.5 | Rapid Decarboxylation |

Conclusion

The thermodynamic stability of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a delicate balance dictated by its keto-enol equilibrium and the electron-withdrawing ortho-nitro group. By employing a self-validating, stability-indicating HPLC-MS assay and strictly avoiding protic solvents during kinetic aging, researchers can accurately map its degradation pathways. Understanding these parameters is non-negotiable for optimizing downstream synthetic yields and ensuring the purity of final pharmaceutical APIs.

References

-

Thermodynamics of Carboxylic Acids : "Ab initio study of the mechanism of carboxylic acids cross-ketonization." St. John Fisher University. [Link]

-

Arrhenius Kinetics in Pharmaceutical Stability : "Kinetics study using conventional isothermal Arrhenius method." SciELO Brazil. [Link]

Sources

The Strategic Role of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid in Complex Alkaloid Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of total synthesis, the efficient construction of heavily substituted indole cores is a persistent challenge. 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) [1] serves as a premier, late-stage building block designed specifically to bypass the limitations of traditional Fischer indole syntheses. By acting as the direct precursor in a modified Reissert reductive cyclization, this compound provides streamlined access to 6-benzyloxy-5-methoxyindole-2-carboxylic acid [2]. This specific indole architecture is a highly sought-after pharmacophore, serving as the critical right-hand alkylating subunit in anti-tumor antibiotics like (+)-Yatakemycin and Duocarmycin SA[3], as well as a foundational intermediate for complex reserpine-type indole alkaloids.

Structural Logic & Mechanistic Causality

As synthetic chemists, we must design intermediates where every functional group serves a strategic purpose. The architecture of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a masterclass in pre-programmed reactivity and orthogonal protection:

-

The Ortho-Nitro Pyruvic Acid Motif: The nitro group at C6 is positioned perfectly ortho to the pyruvic acid side chain at C1. This spatial arrangement is the thermodynamic engine of the molecule. Upon reduction of the nitro group to an aniline, the molecule undergoes spontaneous intramolecular condensation with the highly electrophilic α -keto group of the pyruvic acid, rapidly forming the pyrrole ring of the indole.

-

Orthogonal Protecting Group Strategy: The substitution pattern (3-methoxy, 4-benzyloxy) directly maps to the 5-methoxy, 6-benzyloxy positions of the resulting indole. The choice of a benzyl ether at the 4-position is highly deliberate. In the downstream synthesis of DNA-alkylating agents like Yatakemycin, the 6-position of the indole must eventually bear a free phenol to tune the electronic properties of the pharmacophore [3]. The benzyl group survives the harsh reductive cyclization and subsequent peptide coupling steps, only to be elegantly and selectively cleaved via palladium-catalyzed transfer hydrogenolysis at the very end of the synthetic sequence.

Caption: Mechanistic pathway of the Reissert reductive cyclization.

Chemoselectivity in the Reissert Cyclization

The transformation of the nitrophenylpyruvic acid to the indole requires the reduction of the nitro group. However, standard catalytic hydrogenation ( H2 , Pd/C ) is strictly contraindicated at this stage.

The Causality: Palladium-catalyzed hydrogenation will not only reduce the nitro group but will simultaneously trigger the hydrogenolysis of the critical 4-benzyloxy protecting group, leading to premature exposure of the phenol. This exposed phenol is highly susceptible to oxidative degradation during subsequent synthetic steps.

To maintain the integrity of the benzyl ether, we must employ chemoselective single-electron transfer (SET) reductants or mild hydride donors. Sodium dithionite ( Na2S2O4 ) in an alkaline hydroalcoholic medium, or elemental Iron in glacial acetic acid, are the industry standards for this specific transformation.

Quantitative Optimization Data

| Reduction System | Reagents & Conditions | Chemoselectivity (OBn Retention) | Typical Yield | Mechanistic Note |

| Dithionite (Preferred) | Na2S2O4 , EtOH/ H2O , NaOH, 60°C | Excellent (>98%) | 75–85% | Alkaline conditions keep the pyruvic acid soluble as a sodium salt, facilitating rapid kinetics. |

| Iron Reduction | Fe powder, AcOH, 80°C | Excellent (>95%) | 70–80% | Highly scalable, though requires rigorous filtration of iron salts during workup. |

| Zinc Reduction | Zn dust, NH4Cl , EtOH/ H2O , Reflux | Good (~90%) | 60–70% | Milder than Fe/AcOH, but can lead to incomplete cyclization (trapped hemiaminals). |

| Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C, MeOH, 25°C | Poor (Cleaves OBn) | <10% (Target) | Unsuitable. Results in the premature formation of the 6-hydroxyindole derivative. |

Self-Validating Experimental Protocol

The following methodology details the chemoselective reductive cyclization to yield 6-benzyloxy-5-methoxyindole-2-carboxylic acid. This protocol is designed as a self-validating system ; physical and spectroscopic changes act as built-in quality controls to ensure reaction success without requiring immediate LC-MS analysis.

Step-by-Step Methodology:

-

Enolate Formation: Suspend 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (10.0 mmol, 3.45 g) in 50 mL of a 1:1 mixture of Ethanol and 10% aqueous NaOH.

-

Validation: The yellow suspension will dissolve into a deep red/orange homogeneous solution as the soluble sodium enolate forms.

-

-

Chemoselective Reduction: Cool the solution to 10°C. Slowly add Sodium Dithionite ( Na2S2O4 , 40.0 mmol, ~7.0 g) in small portions over 30 minutes to manage the exothermic reduction.

-

Thermal Cyclization: Once addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 2 hours.

-

Causality: While the reduction to the aniline occurs at room temperature, the subsequent dehydration of the hemiaminal intermediate to achieve full indole aromaticity requires thermal driving force.

-

-

Precipitation & Workup: Cool the mixture to 0°C and slowly acidify with concentrated HCl until the pH reaches 2.0.

-

Validation: A dense, off-white to pale yellow precipitate of the indole-2-carboxylic acid will crash out of solution.

-

-

Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and dry under high vacuum at 40°C overnight.

-

Analytical Markers (Self-Validation):

-

FT-IR: Confirm the complete disappearance of the asymmetric and symmetric NO2 stretches at 1530 cm−1 and 1350 cm−1 . Confirm the appearance of a sharp, prominent Indole N-H stretch at ∼3320 cm−1 .

-

1 H NMR (DMSO- d6 ): Look for the diagnostic indole N-H broad singlet at ∼11.5 ppm and the isolated indole H-3 singlet at ∼7.0 ppm .

-

Downstream Applications: From Intermediates to Therapeutics

Once 6-benzyloxy-5-methoxyindole-2-carboxylic acid is secured, it acts as a divergent hub for complex alkaloid synthesis.

Pathway A: Anti-Tumor Antibiotics (Yatakemycin & Duocarmycin SA)

The indole-2-carboxylic acid is subjected to transfer hydrogenolysis (e.g., HCO2NH4 , Pd/C) to cleanly remove the benzyl group, yielding 6-hydroxy-5-methoxyindole-2-carboxylic acid. This fragment is then coupled via EDCI/HOBt to the central alkylating subunit of Yatakemycin or Duocarmycin SA. The newly unmasked phenol at the 6-position is critical for the non-covalent DNA minor-groove binding that precedes the lethal alkylation event[3].

Pathway B: Complex Indole Alkaloids

For the synthesis of reserpine analogs or β -carbolines, the indole-2-carboxylic acid is thermally decarboxylated (using copper powder in quinoline) to yield 6-benzyloxy-5-methoxyindole[2]. This is followed by a Vilsmeier-Haack formylation at C3, Henry reaction (nitroaldol condensation) with nitromethane, and reduction to yield the corresponding tryptamine. This tryptamine is the classic substrate for Pictet-Spengler cyclizations to build the polycyclic frameworks of complex alkaloids.

Caption: Divergent downstream synthetic workflows for complex alkaloid synthesis.

References

-

Title: Total Synthesis, Structure Revision, and Absolute Configuration of (+)-Yatakemycin Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: 6-BENZYLOXY-5-METHOXYINDOLE (Record Details) Source: Inxight Drugs (National Center for Advancing Translational Sciences - NCATS) URL: [Link]

Sources

Mechanism of action of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid derivatives

An In-Depth Technical Whitepaper on the Mechanism of Action of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid Derivatives

Executive Summary

In the landscape of advanced organic synthesis and drug development, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) serves as a critical, high-value intermediate[1]. While the compound itself is a synthetic precursor, its "mechanism of action" is twofold:

-

The Chemical Mechanism : Its highly efficient reductive cyclization into 5,6-disubstituted indole-2-carboxylic acids via the Reissert indole synthesis[2][3].

-

The Biological Mechanism : The downstream application of its derivatives—specifically 6-hydroxy-5-methoxyindole-2-carboxylic acid —as the essential DNA-binding right-hand subunit in ultra-potent minor groove alkylating agents, such as Duocarmycin SA and Yatakemycin[4].

This whitepaper deconstructs the causality behind the chemical transformation of this precursor and details the biological mechanism of the resulting chemotherapeutic analogs. Furthermore, it provides self-validating experimental protocols to ensure high-fidelity synthesis.

Chemical Mechanism: The Reissert Reductive Cyclization

The transformation of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid into an indole core relies on the Reissert Indole Synthesis [2]. The mechanism is driven by the proximity of the ortho-nitro group to the pyruvic acid moiety.

-

Selective Reduction : The nitro group at the C6 position is reduced to an aniline intermediate. Causality dictates the use of mild chemical reductants (e.g., sodium dithionite or iron in acetic acid) rather than immediate catalytic hydrogenation. This prevents the premature hydrogenolysis of the C4-benzyloxy group, preserving orthogonal protecting group strategy[3].

-

Intramolecular Condensation : The newly formed nucleophilic amine spontaneously attacks the highly electrophilic C2 ketone of the pyruvic acid chain.

-

Aromatization : Subsequent dehydration (loss of H2O ) drives the formation of the thermodynamically stable pyrrole ring, yielding 6-benzyloxy-5-methoxyindole-2-carboxylic acid .

Caption: Chemical transformation of the nitrophenylpyruvic acid precursor to the indole right-hand subunit.

Biological Mechanism: Sequence-Selective DNA Alkylation

Once the precursor is cyclized and the benzyl group is removed, the resulting 6-hydroxy-5-methoxyindole-2-carboxylic acid is coupled to a left-hand alkylating subunit (e.g., a cyclopropapyrroloindole or CPI core) to form Duocarmycin/Yatakemycin analogs[4].

The biological mechanism of action of these derivatives is defined by sequence-selective DNA minor groove alkylation :

-

Shape Recognition & Binding : The 5,6-disubstituted indole acts as a non-covalent binding domain. The C6-hydroxyl and C5-methoxy groups form critical hydrogen bonds with the AT-rich regions of the DNA minor groove.

-

Conformational Activation : Binding to the minor groove induces a conformational twist in the drug molecule. This twist breaks the cross-conjugated system of the drug, activating the left-hand spirocyclopropylcyclohexadienone system.

-

Irreversible Alkylation : The activated cyclopropane ring undergoes rapid nucleophilic attack by the N3 position of a specific adenine base, resulting in irreversible DNA damage and subsequent cellular apoptosis.

Caption: Biological mechanism of action for DNA minor groove alkylation by the synthesized analogs.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints to verify the success of each step before proceeding.

Protocol 1: Reissert Reductive Cyclization

-

Objective : Convert 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid to 6-benzyloxy-5-methoxyindole-2-carboxylic acid.

-

Causality : Sodium dithionite ( Na2S2O4 ) is selected as the reductant to selectively reduce the nitro group without cleaving the benzyl ether, a common risk if catalytic hydrogenation were used prematurely[2].

-

Methodology :

-

Dissolve 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

-

Add sodium dithionite (3.0 eq) portion-wise at room temperature under argon.

-

Stir for 2-4 hours until the deep yellow color of the nitro compound dissipates.

-

Acidify with 1M HCl to pH 2 to precipitate the indole product. Extract with EtOAc, dry over Na2SO4 , and concentrate.

-

-

Validation Checkpoint :

-

TLC : Complete disappearance of the yellow starting material spot; appearance of a new spot that fluoresces intensely blue under UV 254 nm.

-

1H NMR : Disappearance of the aliphatic pyruvic CH2 protons and the appearance of a distinct indole C3-H aromatic singlet at ~7.1 ppm.

-

Protocol 2: Selective Benzyl Deprotection

-

Objective : Yield the biologically active right-hand subunit, 6-hydroxy-5-methoxyindole-2-carboxylic acid[4].

-

Causality : A strict 1-hour timeframe using 10% Pd/C ensures quantitative hydrogenolysis of the benzyl group without risking the over-reduction of the indole pyrrole ring.

-

Methodology :

-

Dissolve the cyclized product from Protocol 1 in anhydrous MeOH.

-

Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2 gas.

-

Stir vigorously under a hydrogen balloon (1 atm) for exactly 1 hour at 25 °C.

-

Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

-

-

Validation Checkpoint :

-

Mass Spectrometry (ESI-MS) : Observe a mass shift of exactly -90 Da, confirming the loss of the benzyl group ( C7H7 ) and retention of the core mass.

-

Protocol 3: Amide Coupling to Alkylating Subunit

-

Objective : Synthesize the final DNA-alkylating analog.

-

Causality : EDCI is chosen over DCC because its urea byproduct is water-soluble, allowing for mild aqueous workup. This avoids harsh silica gel chromatography, which can prematurely degrade the highly strained cyclopropane ring of the alkylating subunit[4].

-

Methodology :

-

Dissolve 6-hydroxy-5-methoxyindole-2-carboxylic acid (1.5 eq) and the alkylating subunit amine hydrochloride (1.0 eq) in anhydrous DMF.

-

Add EDCI (4.0 eq) at 0 °C.

-

Warm to 25 °C and stir for 12 hours.

-

Quench with water, extract with EtOAc, and wash thoroughly with brine to remove DMF and EDCI-urea.

-

-

Validation Checkpoint :

-

HPLC-UV : Product peak must show >95% purity.

-

HRMS : Exact mass match for the fully assembled Duocarmycin/Yatakemycin analog.

-

Quantitative Data Presentation

The following table summarizes the expected yields of the synthetic cascade and the corresponding biological efficacy of the final assembled derivatives.

| Compound / Intermediate | Synthetic Step | Reagents / Conditions | Yield (%) | Biological Activity (IC50) |

| 6-Benzyloxy-5-methoxyindole-2-carboxylic acid | Reissert Cyclization | Na2S2O4 , THF/NaOH, 25 °C | 65 - 75% | N/A (Inactive Precursor) |

| 6-Hydroxy-5-methoxyindole-2-carboxylic acid | Benzyl Deprotection | H2 (1 atm), 10% Pd/C, MeOH, 1h | 99% | N/A (Binding Subunit) |

| Yatakemycin Analog (Compound 54) | Amide Coupling | EDCI, DMF, 25 °C, 12h | 60 - 78% | ~10 - 50 pM (L1210 Cytotoxicity) |

Data synthesized from established total synthesis parameters of Yatakemycin and Duocarmycin SA[4].

References

-

Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and its Unnatural Enantiomer. Boger DL, et al. PMC (National Institutes of Health). URL:[Link]

-

Reissert Indole Synthesis. Gribble, G. W. ResearchGate. URL:[Link]

Sources

- 1. CAS 2495-79-6: 3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2… [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Total Synthesis of (+)- and ent-(−)-Yatakemycin and Duocarmycin SA: Evaluation of Yatakemycin Key Partial Structures and its Unnatural Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

Precursor Compounds and Synthetic Pathways for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

An In-Depth Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) is a highly functionalized α -keto acid that serves as a critical intermediate in advanced organic synthesis. Its complex architecture—featuring an α -keto acid moiety, a nitro group, and orthogonally protected phenolic oxygen atoms—makes it an invaluable precursor for the development of L-DOPA analogues, complex isoquinoline alkaloids, and targeted therapeutics [1].

Due to the dense functionalization of the aromatic ring, the synthesis of this compound requires strict regiocontrol and chemoselectivity. This whitepaper details the definitive precursor cascade, focusing on the mechanistic causality behind the Erlenmeyer-Plöchl azlactone synthesis and the preceding electrophilic aromatic substitution steps.

Retrosynthetic Strategy & Precursor Selection

The most scalable and robust pathway to synthesize substituted phenylpyruvic acids is the Erlenmeyer-Plöchl method. Retrosynthetic disconnection of the α -keto acid reveals an oxazolone (azlactone) intermediate, which can be traced back to a fully substituted benzaldehyde and an acetylated amino acid.

Diagram 1: Retrosynthetic disconnection of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

The Precursor Chain

-

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The foundational aromatic ring.

-

Benzyl Bromide: Serves as a robust protecting group for the phenol.

-

Nitric Acid: The electrophile source for regioselective nitration.

-

N-Acetylglycine: The active methylene compound that forms the azlactone ring.

Mechanistic Causality of the Synthetic Cascade

To ensure high yields and prevent side reactions, each step in the cascade relies on specific mechanistic principles.

Phenolic Protection (O-Benzylation)

Vanillin cannot be directly nitrated because the free phenolic hydroxyl group is highly susceptible to oxidative cleavage by nitric acid. Benzylation via an SN2 mechanism using benzyl bromide and potassium carbonate ( K2CO3 ) in acetone provides a stable ether linkage. K2CO3 is chosen specifically because it is a mild base—strong enough to deprotonate the phenol ( pKa≈7.4 ) but too weak to trigger undesired aldol condensations of the aldehyde [3].

Regioselective Nitration (Electrophilic Aromatic Substitution)

The nitration of O-benzylvanillin is a masterclass in directing group effects. Both the methoxy and benzyloxy groups are strongly activating, ortho/para-directing groups, whereas the aldehyde is deactivating. The position para to the methoxy group (position 6) is the most sterically accessible and electronically favored site for the nitronium ion ( NO2+ ) attack. This regioselectivity reliably yields 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde [2].

Azlactone Formation & Aldol Condensation

The core transformation utilizes N-Acetylglycine , Acetic Anhydride , and Sodium Acetate .

-

Causality: Glycine cannot be used directly. The acetyl group on N-acetylglycine is mandatory because acetic anhydride dehydrates it to form a 2-methyl-5-oxazolone ring.

-

Sodium acetate acts as a basic catalyst to deprotonate the oxazolone, forming an enolate. This active methylene intermediate undergoes an aldol-type condensation with the nitrobenzaldehyde, followed by dehydration to form the highly conjugated, stable azlactone.

Acid-Catalyzed Hydrolysis

The final step requires opening the oxazolone ring to yield the α -keto acid. Boiling the azlactone in 10% aqueous HCl hydrolyzes the enamine/imine bonds. Acidic conditions are strictly preferred over basic conditions to prevent the premature cleavage of the benzyl ether or degradation of the nitro group.

Quantitative Precursor Data

Table 1: Key Precursors and Reagent Specifications

| Compound / Reagent | CAS Number | Role in Synthesis | MW ( g/mol ) | Minimum Purity |

| Vanillin | 121-33-5 | Primary Starting Material | 152.15 | ≥ 99.0% |

| Benzyl Bromide | 100-39-0 | Protecting Group Donor | 171.04 | ≥ 98.0% |

| Nitric Acid | 7697-37-2 | Nitrating Agent | 63.01 | 100% (Fuming) |

| N-Acetylglycine | 543-24-8 | Azlactone Precursor | 117.10 | ≥ 98.0% |

| Acetic Anhydride | 108-24-7 | Dehydrating Agent / Solvent | 102.09 | ≥ 99.0% |

Table 2: Reaction Optimization Parameters

| Reaction Step | Catalyst / Reagent | Temp (°C) | Time (h) | Expected Yield (%) |

| Benzylation | K2CO3 / Acetone | 56 (Reflux) | 2.0 | 90 - 96 |

| Nitration | 100% HNO3 / Et2O | 0 to 25 | 1.0 | 75 - 85 |

| Azlactone Formation | NaOAc / Ac2O | 100 - 110 | 2.0 - 4.0 | 65 - 75 |

| Acidic Hydrolysis | 10% HCl | 100 (Reflux) | 4.0 - 6.0 | 60 - 70 |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical checkpoints are included to verify reaction progress without requiring immediate LC-MS/NMR analysis.

Diagram 2: Step-by-step workflow for the synthesis of the target pyruvic acid.

Protocol A: Synthesis of 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde [3]

-

Benzylation: Suspend vanillin (1.0 eq) and finely powdered K2CO3 (2.5 eq) in anhydrous acetone. Add benzyl bromide (1.1 eq) dropwise.

-

Reflux: Stir the suspension at steady reflux for 2 hours.

-

Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick white suspension as inorganic KBr precipitates.

-

-

Workup: Filter the inorganic salts, evaporate the acetone, and recrystallize the crude O-benzylvanillin from ethanol.

-

Nitration: Dissolve the O-benzylvanillin in anhydrous diethyl ether and cool to 0 °C in an ice bath.

-

Electrophilic Addition: Add 100% fuming nitric acid (1.1 eq) dropwise over 15 minutes.

-

Validation Checkpoint: A deep red/orange color will immediately develop, indicating the formation of the nitronium-arene complex.

-

-

Isolation: Stir at room temperature for 1 hour, pour onto ice-water, extract with ether, and dry over MgSO4 . Evaporation yields the nitrobenzaldehyde precursor.

Protocol B: Azlactone Synthesis and Hydrolysis

-

Azlactone Condensation: In a round-bottom flask, combine 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq).

-

Dehydration: Add acetic anhydride (approx. 5 volumes). Attach a reflux condenser and heat the mixture to 100–110 °C for 3 hours.

-

Validation Checkpoint: The mixture will liquefy and turn a deep, dark yellow/brown color as the highly conjugated oxazolone forms.

-

-

Precipitation: Cool the mixture and pour it into ice-water to hydrolyze the excess acetic anhydride. Filter the precipitated azlactone and wash with cold ethanol.

-

Hydrolysis: Suspend the crude azlactone in 10% aqueous HCl (10-15 volumes) and heat to rigorous reflux for 4 to 6 hours.

-

Validation Checkpoint: The suspension will gradually change character as the azlactone dissolves and the free α -keto acid precipitates upon cooling.

-

-

Purification: Cool the reaction mixture to 4 °C overnight. Filter the resulting yellow crystals of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid. Recrystallize from acetic acid or methanol to achieve ≥ 95% purity [1].

Conclusion

The synthesis of 4-benzyloxy-3-methoxy-6-nitrophenylpyruvic acid relies heavily on the precise manipulation of orthogonal protecting groups and the exploitation of electronic directing effects on the aromatic ring. By utilizing the Erlenmeyer-Plöchl azlactone pathway, researchers can reliably generate this highly functionalized α -keto acid. Strict adherence to anhydrous conditions during the oxazolone formation and controlled acidic hydrolysis ensures the preservation of the nitro and benzyl ether moieties, yielding a high-purity precursor ready for downstream pharmaceutical applications.

References

- CAS 2495-79-6: 3-[4-(benzyloxy)

- 164.

- Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)

Application Note: Synthesis and Isolation Protocol for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Introduction & Mechanistic Rationale

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS: 2495-79-6) is a highly functionalized building block widely utilized in advanced organic synthesis and medicinal chemistry[1]. The presence of the electron-withdrawing nitro group, combined with the sterically demanding benzyloxy and electron-donating methoxy groups, makes this compound a versatile precursor for the synthesis of complex indole derivatives, substituted L-DOPA analogs, and isoquinoline alkaloids[1].

The most robust and scalable method for synthesizing phenylpyruvic acids is the Erlenmeyer-Plöchl Azlactone Synthesis . This two-phase protocol involves the condensation of an appropriately substituted benzaldehyde with N-acetylglycine to form an azlactone (oxazolone) intermediate, followed by hydrolytic ring-opening and cleavage of the enamine to yield the target α-keto acid.

Synthetic Workflow

Figure 1: Erlenmeyer-Plöchl synthetic route for 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Materials and Quantitative Parameters

To ensure a self-validating system, the stoichiometry must be strictly controlled. Excess acetic anhydride acts as both reagent and solvent in the first step.

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function / Rationale |

| 4-Benzyloxy-3-methoxy-6-nitrobenzaldehyde | 287.27 | 1.0 eq | 2.87 g | Electrophilic substrate. |

| N-Acetylglycine | 117.10 | 1.2 eq | 1.41 g | Nucleophile/Azlactone precursor. |

| Sodium Acetate (Anhydrous) | 82.03 | 1.1 eq | 0.90 g | Weak base to generate the enolate. Must be freshly fused. |

| Acetic Anhydride | 102.09 | ~5.0 eq | 4.7 mL | Dehydrating agent and cyclization promoter. |

| Hydrochloric Acid (10% aq) | 36.46 | Excess | 25 mL | Hydrolytic cleavage of the azlactone ring. |

Step-by-Step Experimental Protocol

Phase 1: Azlactone Formation (Condensation & Cyclization)

Expertise Note: The presence of the strongly electron-withdrawing 6-nitro group accelerates the initial Knoevenagel-type condensation by increasing the electrophilicity of the aldehyde carbonyl. However, strict anhydrous conditions are required to prevent the premature hydrolysis of acetic anhydride.

-

Preparation of the Reaction Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a calcium chloride drying tube), add 2.87 g of 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde and 1.41 g of N-acetylglycine.

-

Addition of Catalyst and Solvent: Add 0.90 g of freshly fused anhydrous sodium acetate, followed immediately by 4.7 mL of acetic anhydride.

-

Causality: Fusing the sodium acetate removes water of crystallization, which would otherwise consume the acetic anhydride and stall the cyclization of the intermediate acetamido-cinnamic acid.

-

-

Heating and Reaction: Heat the mixture in an oil bath at 100–110 °C for 2 to 3 hours with constant stirring. The mixture will initially form a thick paste before liquefying and turning a deep yellow/orange color as the azlactone forms.

-

Quenching and Isolation: Cool the reaction mixture to room temperature. Add 10 mL of ice-cold ethanol and let it stand for 30 minutes to decompose excess acetic anhydride.

-

Filtration: Filter the precipitated azlactone intermediate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 5 mL) and hot water (10 mL) to remove sodium acetate and residual acetic acid. Dry the intermediate briefly under a vacuum.

Phase 2: Hydrolysis to the Pyruvic Acid

Expertise Note: While basic hydrolysis (e.g., NaOH) is sometimes used for azlactones, the presence of the nitro group makes the molecule sensitive to complex side reactions (such as aldol condensations or degradation) under strongly alkaline conditions. Acidic hydrolysis is the preferred, milder route for this specific substrate.

-

Suspension: Transfer the crude azlactone intermediate to a 100 mL round-bottom flask. Add 25 mL of 10% aqueous Hydrochloric Acid (HCl). If the azlactone is highly insoluble, 5-10 mL of 1,4-dioxane can be added as a co-solvent to facilitate the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (reflux) for 4 to 6 hours.

-

Causality: The acidic conditions first open the oxazolone ring to form an α-acetamidoacrylic acid derivative, which is subsequently hydrolyzed to cleave the acetamido group, releasing the free α-keto acid (pyruvic acid) and ammonium chloride.

-

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer it to an ice bath for 1 hour to maximize crystallization. The product will precipitate as yellow crystals[2].

-

Final Isolation: Filter the product via vacuum filtration. Wash the crystals with ice-cold water (3 x 10 mL) to remove residual HCl.

-

Purification: Recrystallize the crude product from a minimal amount of boiling glacial acetic acid or a mixture of ethyl acetate/hexane to achieve ≥95% purity[3]. Dry overnight in a vacuum desiccator over P2O5.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (Molecular Formula: C17H15NO7[3]), the following analytical parameters should be verified.

Expertise Note: When analyzing phenylpyruvic acids via NMR, researchers must account for Keto-Enol tautomerism. In solution (especially in DMSO-d6), the compound will exist as an equilibrium mixture of the α-keto form (showing a distinct -CH2- singlet) and the enol form (showing a vinylic proton).

Table 2: Expected Analytical Specifications

| Parameter | Expected Result | Reference Validation |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 157 - 159 °C | [2] |

| Molecular Weight | 345.30 g/mol | [1] |

| Solubility | Soluble in Acetic Acid, Chloroform, Methanol | [2] |

| LC-MS (ESI-) | m/z 344.3 [M-H]- | Theoretical calculation |

References

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid. This reaction is a critical transformation, primarily for the synthesis of corresponding amino acid analogues, which are valuable intermediates in pharmaceutical and life sciences research. The protocol details the mechanistic considerations, experimental setup, safety precautions, and a step-by-step procedure for achieving high-yield and selective reduction of the aromatic nitro group to an amine.

Introduction: Significance and Application

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to primary anilines. These anilines are versatile precursors for a vast array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. The specific substrate, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, is of particular interest as its reduction product, the corresponding amino acid, serves as a building block in the synthesis of complex molecules. The presence of multiple functional groups—a benzyloxy protecting group, a methoxy group, and an α-keto acid moiety—necessitates a carefully optimized, chemoselective hydrogenation method to avoid unwanted side reactions.

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and amenability to scaling.[1][2] This guide focuses on the use of palladium on carbon (Pd/C) as the catalyst, a widely used and robust system for nitro group reductions.[3][4]

Mechanistic Insights: The Pathway from Nitro to Amine

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates.[1] While the exact mechanism can be complex and surface-dependent, two primary pathways are generally considered: a direct hydrogenation route and a condensation route.

Direct Hydrogenation Pathway: This is the most commonly accepted mechanism for catalytic hydrogenation.[1] The nitroarene is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product.[1][5]

Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form an azoxy species, which is then further reduced to the amine.[6]

For the hydrogenation of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid using Pd/C, the direct hydrogenation pathway is the predominant mechanism. The catalyst surface plays a crucial role in activating both the hydrogen gas and the nitro group of the substrate.

Caption: Direct hydrogenation pathway of the nitro group.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of 4-Benzyloxy-3-methoxy-6-aminophenylpyruvic acid. All operations involving hydrogen and the pyrophoric catalyst must be conducted in a certified chemical fume hood.[7][8][9][10]

Materials and Equipment

| Reagents | Equipment |

| 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid | Three-necked round-bottom flask |

| Palladium on Carbon (10 wt. % Pd, wet) | Magnetic stirrer and stir bar |

| Ethanol (anhydrous) | Hydrogen gas cylinder with a two-stage regulator |

| Nitrogen gas (high purity) | Gas inlet adapter with stopcock and balloon |

| Celite® 545 | Nitrogen/vacuum manifold (Schlenk line) |

| Distilled water | Büchner funnel and filter flask |

| Watch glass |

Reaction Setup and Procedure

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex [mdpi.com]

- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. njhjchem.com [njhjchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. chem.wisc.edu [chem.wisc.edu]

Application Note: Regioselective Synthesis of 5,6-Disubstituted Indoles via 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic Acid

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Mechanistic Rationale & Regiochemical Control

The synthesis of 5,6-disubstituted indoles is a notorious challenge in heterocyclic chemistry. Traditional approaches, such as the Fischer Indole Synthesis using a meta-substituted phenylhydrazine (e.g., 3-methoxy-4-benzyloxyphenylhydrazine), inevitably yield an inseparable mixture of 4- and 6-substituted indoles due to the ambiguity of cyclization at either ortho position of the aryl ring.

To circumvent this, 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid (CAS 2495-79-6) [1] serves as a highly specialized, regiochemically locked intermediate. By utilizing a Reissert-type reductive cyclization, the nitro group at the 6-position is reduced to an aniline, which spontaneously undergoes intramolecular condensation with the adjacent α -keto acid moiety. This pathway guarantees absolute regiocontrol, funneling the starting material exclusively into the 5,6-disubstituted indole architecture required for complex natural products and pharmaceutical agents.

Synthetic Pathway Visualization

The following workflow illustrates the divergence of the intermediate into two critical pharmaceutical building blocks: the core of the melatonin metabolite 6-Hydroxymelatonin , and the right-hand subunit of the highly potent antitumor antibiotic (+)-Yatakemycin .

Figure 1: Divergent synthetic pathways originating from 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid.

Quantitative Data & Chemoselectivity Profiles

A critical decision in this workflow is the choice of reducing agent. The presence of the benzyl ether protecting group demands chemoselectivity during the nitro reduction step.

Table 1: Physicochemical Properties of Key Intermediates

| Compound Name | CAS Number | Molecular Weight | Role in Synthesis |